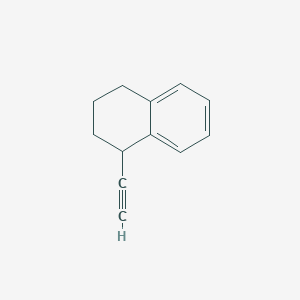

1-Ethynyl-1,2,3,4-tetrahydronaphthalene

Description

1-Ethynyl-1,2,3,4-tetrahydronaphthalene is a bicyclic organic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene, or tetralin) with an ethynyl (-C≡CH) substituent at the 1-position. The ethynyl group introduces significant electronic and steric effects due to its sp-hybridized carbon, enhancing reactivity in cross-coupling reactions, cycloadditions, and polymerization processes.

Properties

IUPAC Name |

1-ethynyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-4,6,9-10H,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNRCEXULSAGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethynyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which can be obtained through the catalytic hydrogenation of naphthalene.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

1-Ethynyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethynyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethynyl-1,2,3,4-tetrahydronaphthalene with structurally related derivatives, focusing on substituent effects, reactivity, and applications:

Key Findings from Comparative Analysis:

Electronic Effects :

- The ethynyl group (sp-hybridized) enhances electrophilicity and facilitates cross-coupling reactions, unlike electron-donating groups like methoxy, which stabilize aromatic systems .

- 1-Oxo derivatives exhibit tautomerism, with bromination preferentially occurring at the alicyclic ring due to charge localization (Mulliken charges: -0.25 at C5 vs. -0.18 at C1) .

Steric and Kinetic Influences :

- 1-Methylene derivatives show planar geometry, enabling cycloaddition reactions, while 1-phenyl-4-(1-phenylethyl) analogs exhibit steric hindrance, reducing reaction rates .

- 1-Chloro derivatives form carbocations during solvolysis, but the absence of β-hydroxy groups slows deprotonation, contrasting with faster β-hydroxy-substituted systems .

Market and Applications :

- The parent compound 1,2,3,4-tetrahydronaphthalene (CAS 119-64-2) is widely used in fragrances and solvents, with a global market analyzed by region (e.g., Asia-Pacific demand: 45% in 2024) .

- 1-Ethynyl derivatives are niche compounds, primarily utilized in specialized organic synthesis and polymer chemistry .

Notes

- Contradictions/Gaps : Direct data on 1-ethynyl-1,2,3,4-tetrahydronaphthalene are sparse; properties are inferred from analogs. For example, its bromination behavior is hypothesized to differ from 1-oxo derivatives due to the ethynyl group’s electron-withdrawing nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.